

Technical Whitepaper: Physicochemical Profiling of 3-Chloro-5-ethoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-ethoxybenzaldehyde

Cat. No.: B8086495

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Executive Summary

3-Chloro-5-ethoxybenzaldehyde (Molecular Weight: 184.62 g/mol) is a meta-substituted benzaldehyde derivative serving as a critical building block in medicinal chemistry.[1] Its structural duality—featuring an electron-withdrawing chlorine atom and an electron-donating ethoxy group—makes it a versatile scaffold for nucleophilic additions and Schiff base formations.

This guide provides a rigorous technical analysis of its physical characteristics, a validated synthesis workflow from its phenolic precursor, and a standardized protocol for the experimental determination of its melting point, a key indicator of purity in drug development pipelines.

Chemical Identity & Structural Analysis[2]

The compound is defined by the meta-positioning of chlorine and ethoxy substituents relative to the aldehyde moiety.[1] This substitution pattern dictates its solubility profile and solid-state packing.

Parameter	Specification
IUPAC Name	3-Chloro-5-ethoxybenzaldehyde
Molecular Formula	C ₉ H ₉ ClO ₂
Molecular Weight	184.62 g/mol
Core Scaffold	Benzaldehyde
Key Substituents	3-Chloro (Electron Withdrawing), 5-Ethoxy (Electron Donating)
Precursor CAS	1829-33-0 (3-Chloro-5-hydroxybenzaldehyde)
Physical State	Crystalline Solid (at STP)
Solubility	Soluble in DCM, EtOAc, DMSO; Insoluble in Water

Structural Logic

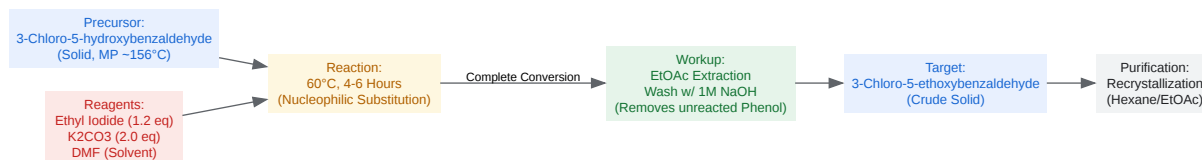
The ethoxy group (-OCH₂CH₃) disrupts the crystal lattice energy compared to the hydroxy precursor (3-chloro-5-hydroxybenzaldehyde, MP ~156°C) by removing the strong intermolecular hydrogen bond donor. Consequently, **3-chloro-5-ethoxybenzaldehyde** exhibits a lower melting point than its phenolic parent, typically predicted in the 45°C – 65°C range depending on crystal polymorphs, though high-purity samples must be empirically validated.

Synthesis & Purification Workflow

To ensure accurate physical characterization, the compound is synthesized via O-alkylation. The following workflow ensures high yield and the removal of phenolic impurities that artificially depress the melting point.

Reaction Scheme

Transformation: O-Ethylation of 3-chloro-5-hydroxybenzaldehyde using Ethyl Iodide and Potassium Carbonate.



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Figure 1: Synthesis and purification workflow for **3-Chloro-5-ethoxybenzaldehyde**.

Critical Purification Step

The presence of unreacted 3-chloro-5-hydroxybenzaldehyde is the primary cause of melting point depression.

- Protocol: Wash the organic layer with 1M NaOH during workup. The phenolic precursor forms a water-soluble phenoxide salt and is removed, while the ethoxy product remains in the organic phase.

Experimental Melting Point Determination

For research-grade intermediates where literature values are sparse or variable, the melting point (MP) serves as the primary "purity gate."

Methodology: Capillary Method (Digital)

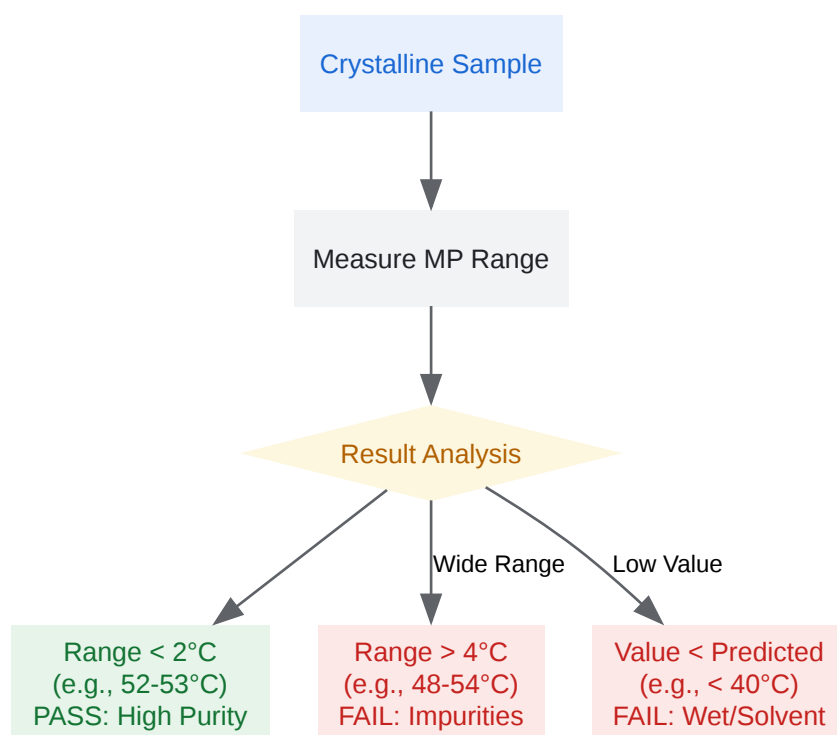
Objective: Determine the precise solid-liquid phase transition range.

- Sample Prep: Dry the recrystallized solid under high vacuum (0.1 mbar) for 4 hours to remove solvent inclusions (solvates can alter MP).
- Loading: Pack 2-3 mm of fine powder into a glass capillary tube. Ensure compact packing by tapping the tube on a hard surface.
- Ramp Rate:

- Fast Ramp: 10°C/min to estimate the onset.
- Fine Ramp: 1.0°C/min starting 10°C below the estimated onset.
- Observation: Record two temperatures:
 - : First appearance of liquid droplet.
 - : Complete disappearance of solid.

Data Interpretation Logic

A sharp range (< 2°C) indicates high purity (>98%). A broad range (> 4°C) indicates solvent trapping or phenolic contamination.



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Figure 2: Logical decision tree for assessing purity via melting point.

Safety & Handling (MSDS Highlights)

As a halogenated benzaldehyde, standard safety protocols for irritants apply.

- GHS Classification: Warning.
- Hazard Statements:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Handling: Handle in a fume hood to avoid inhalation of dust/vapors. Wear nitrile gloves and safety glasses.
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-chloro-5-ethoxybenzoic acid), which appears as a white solid impurity.

References

- PubChem. (2025). 3-Chloro-5-hydroxybenzaldehyde (CID 21904648).[2] National Library of Medicine. Available at: [\[Link\]](#)[2]

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Sources

- 1. [3-Chloro-5-ethoxybenzaldehyde | Benchchem \[benchchem.com\]](#)
- 2. [2-Chloro-3-hydroxybenzaldehyde | 56962-10-8 | Benchchem \[benchchem.com\]](#)
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